molecular formula C14H11ClFN3O2 B10910102 N-(4-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide

N-(4-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide

Cat. No.: B10910102
M. Wt: 307.71 g/mol
InChI Key: OURUCMNAWHMMSH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide is a chemical compound that belongs to the class of hydrazinecarboxamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The presence of both chlorophenyl and fluorophenyl groups in its structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide typically involves the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorophenyl and fluorophenyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(2-chlorophenyl)carbonyl]hydrazinecarboxamide
  • N-(4-fluorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide
  • N-(4-bromophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide

Uniqueness

N-(4-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide is unique due to the specific combination of chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored activity and selectivity.

Properties

Molecular Formula

C14H11ClFN3O2

Molecular Weight

307.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(2-fluorobenzoyl)amino]urea

InChI

InChI=1S/C14H11ClFN3O2/c15-9-5-7-10(8-6-9)17-14(21)19-18-13(20)11-3-1-2-4-12(11)16/h1-8H,(H,18,20)(H2,17,19,21)

InChI Key

OURUCMNAWHMMSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl)F

Origin of Product

United States

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